Adenylyl-(3'-5')-adenosine 3'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These are dinucleotides where the two bases are connected via a (3’->5’)-phosphodiester linkage . This compound plays a significant role in various biological processes and has been the subject of extensive scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenylyl-(3’-5’)-adenosine 3’-monophosphate typically involves the use of high-performance liquid chromatography (HPLC) for purification . The compound can be prepared by incubating the nucleotide-free form of a toxin with adenylyl-(3’,5’)-uridine 3’-monophosphate (ApUp), which is then converted to a form similar or identical to the native nucleotide-bound form .
Industrial Production Methods: the use of affinity chromatography on ATP-Sepharose is a common technique for separating the nucleotide-bound form from the nucleotide-free form .
Chemical Reactions Analysis
Types of Reactions: Adenylyl-(3’-5’)-adenosine 3’-monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in biological systems.
Common Reagents and Conditions: Common reagents used in the reactions involving adenylyl-(3’-5’)-adenosine 3’-monophosphate include urea, dodecyl sulfate, and other protein denaturants . These reagents help release the nucleotide-like material bound to the toxin.
Major Products Formed: The major products formed from these reactions include various nucleotide-bound forms of the toxin, which are essential for its biological activity .
Scientific Research Applications
Adenylyl-(3’-5’)-adenosine 3’-monophosphate has numerous scientific research applications. It is used in studies involving diphtheria toxin, where it plays a crucial role in the interaction between the toxin and its target . Additionally, this compound is used in research related to nucleotides and their analogues, as well as in studies on protein synthesis inhibition .
Mechanism of Action
The mechanism of action of adenylyl-(3’-5’)-adenosine 3’-monophosphate involves its interaction with diphtheria toxin. The compound binds tightly but noncovalently to the toxin, affecting its cytotoxic effect on eukaryotic cells by transferring the ADP-ribose portion of NAD onto elongation factor 2, thereby inactivating the factor and inhibiting protein synthesis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to adenylyl-(3’-5’)-adenosine 3’-monophosphate include adenylyl-(3’,5’)-uridine 3’-monophosphate and adenylyl-(3’,5’)-guanosine 3’-monophosphate .
Uniqueness: Adenylyl-(3’-5’)-adenosine 3’-monophosphate is unique due to its specific interaction with diphtheria toxin and its role in inhibiting protein synthesis. This makes it a valuable compound for research in the fields of microbiology and molecular biology .
Properties
CAS No. |
3536-89-8 |
---|---|
Molecular Formula |
C20H26N10O13P2 |
Molecular Weight |
676.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(32)13(7(1-31)40-19)43-45(37,38)39-2-8-14(42-44(34,35)36)12(33)20(41-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-33H,1-2H2,(H,37,38)(H2,21,23,25)(H2,22,24,26)(H2,34,35,36)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI Key |
ABDWNIRZBUVFHC-XPWFQUROSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.